molecular formula C21H21NO4 B3571534 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B3571534
M. Wt: 351.4 g/mol
InChI Key: FDFQXRIMWKWCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a dimethylacetamide moiety attached to the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol.

    Esterification: The hydroxyl group at the 7th position of the chromen-2-one core is esterified with N,N-dimethylacetamide using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.

    Industrial Applications: The compound may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities.

    Benzyl-substituted coumarins: These compounds have a benzyl group attached to the coumarin core and are studied for their antimicrobial and anticancer properties.

Uniqueness

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to the presence of the dimethylacetamide moiety, which may enhance its solubility and bioavailability. The combination of benzyl and methyl groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-17-10-9-16(25-13-20(23)22(2)3)12-19(17)26-21(24)18(14)11-15-7-5-4-6-8-15/h4-10,12H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQXRIMWKWCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 6
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.